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For researchers, scientists, and drug development professionals, the emergence of selective
Tyrosine Kinase 2 (TYK2) inhibitors marks a significant advancement in the treatment of
immune-mediated diseases. Their uniqgue mechanism of action, which offers a more targeted
approach compared to broader Janus kinase (JAK) inhibitors, has generated considerable
interest. This guide provides an objective comparison of the safety profiles of key selective
TYK2 inhibitors, supported by available clinical trial data, to aid in informed research and
development decisions.

Introduction to Selective TYK2 Inhibition

TYK2 is an intracellular kinase that plays a crucial role in the signaling pathways of key pro-
inflammatory cytokines such as IL-12, IL-23, and Type | interferons.[1][2] Unlike other members
of the JAK family which are involved in a wider range of physiological processes, TYK2's role is
more restricted to the immune system.[3] This specificity has driven the development of
inhibitors that selectively target TYK2, with the aim of providing therapeutic benefits while
minimizing the off-target effects associated with broader JAK inhibition, such as serious
infections, thromboembolic events, and malignancies.[2][4]

This guide will focus on the safety profiles of the following selective TYK2 inhibitors:

o Deucravacitinib (Sotyktu): The first-in-class, FDA-approved selective TYK2 inhibitor.
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e Envudeucitinib (ESK-001): A highly selective TYK2 inhibitor in clinical development.
e Brepocitinib (PF-06700841): A TYK2/JAK1 inhibitor.

o Ropsacitinib (PF-06826647): A selective TYK2 inhibitor.

Comparative Safety Profile of Selective TYK2
Inhibitors

The following table summarizes the available safety data from clinical trials of these selective
TYK2 inhibitors. It is important to note that direct head-to-head comparison trials are limited,
and the data presented is from separate clinical trial programs with varying patient populations
and study durations.
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Adverse Event Deucravacitini  Envudeucitinib  Brepocitinib Ropsacitinib
Profile b (Sotyktu) (ESK-001) (TYK2/JAK1) (PF-06826647)
Upper respirator Mild upper
PP ) p Y ] PP Most treatment-
tract infections, respiratory
N _ _ emergent
Common nasopharyngitis, infections,

Adverse Events

headache,
diarrhea,

nausea.[5][6]

nasopharyngitis,
headache,
COVID-19.[7]

Infections.[8]

adverse events
were mild to

moderate.[9]

Serious Adverse

Events

Infrequent. No
new safety
signals for major
adverse
cardiovascular
events, venous
thromboembolis
m, or
opportunistic
infections have
been detected in
long-term
studies.[6][9]
Serious AEs
occurred in 14.9—
21.8% of
participants in a
study, with
discontinuations
due to AEs
ranging from
11.4-17.3%.[6]

No new safety
signals emerged
in a 52-week
study.[7]

Serious adverse
events occurred
in 5.5% of
participants in a
52-week study,
including
infections in
2.8% of patients
in the higher
dose groups. No
major adverse
cardiovascular
events or deaths

occurred.[8]

No deaths,
serious AEs, or
severe AEs were
observed in a
Phase | study.
[10][11] In a
phase 2b study,
18 participants
discontinued due
to treatment-
emergent AEs,
with 14 of those
due to laboratory

abnormalities.[9]

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://news.bms.com/news/details/2025/Bristol-Myers-Squibb-Presents-Two-Late-Breaking-Presentations-Demonstrating-Sotyktu-deucravacitinib-Efficacy-in-Psoriatic-Arthritis-and-Systemic-Lupus-Erythematosus/default.aspx
https://www.dermatologytimes.com/view/new-52-week-data-reinforce-deucravacitinib-s-benefits-for-psoriatic-arthritis-and-sle
https://www.dermatologytimes.com/view/envudeucitinib-demonstrates-sustained-efficacy-and-safety-in-moderate-to-severe-plaque-psoriasis
https://pubmed.ncbi.nlm.nih.gov/37194394/
https://www.researchgate.net/publication/359779322_Oral_tyrosine_kinase_2_inhibitor_PF-06826647_demonstrates_efficacy_and_an_acceptable_safety_profile_in_participants_with_moderate-to-severe_plaque_psoriasis_in_a_phase_2b_randomized_double-blind_place
https://www.dermatologytimes.com/view/new-52-week-data-reinforce-deucravacitinib-s-benefits-for-psoriatic-arthritis-and-sle
https://www.researchgate.net/publication/359779322_Oral_tyrosine_kinase_2_inhibitor_PF-06826647_demonstrates_efficacy_and_an_acceptable_safety_profile_in_participants_with_moderate-to-severe_plaque_psoriasis_in_a_phase_2b_randomized_double-blind_place
https://www.dermatologytimes.com/view/new-52-week-data-reinforce-deucravacitinib-s-benefits-for-psoriatic-arthritis-and-sle
https://www.dermatologytimes.com/view/envudeucitinib-demonstrates-sustained-efficacy-and-safety-in-moderate-to-severe-plaque-psoriasis
https://pubmed.ncbi.nlm.nih.gov/37194394/
https://pubmed.ncbi.nlm.nih.gov/33290616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7993274/
https://www.researchgate.net/publication/359779322_Oral_tyrosine_kinase_2_inhibitor_PF-06826647_demonstrates_efficacy_and_an_acceptable_safety_profile_in_participants_with_moderate-to-severe_plaque_psoriasis_in_a_phase_2b_randomized_double-blind_place
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

No clinically
meaningful
changes in

hematological
o Laboratory
parameters, lipid o
abnormalities
levels, or o o ]
Lab ] Not specified in Not specified in leading to
. chemistry . . . o
Abnormalities available results. available results. discontinuation
parameters were _
were noted in a

observed,
phase 2b trial.[9]

demonstrating
selectivity for
TYK2 versus
JAK 1/2/3.[3]

Acne and
dermatitis
acneiform
) occurred more o o o
Special Interest Not specified in Not specified in Not specified in
frequently than ) ) )
AEs available results.  available results.  available results.

with placebo but
were generally

mild to moderate.

[3]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of TYK2 in mediating the signaling of key
cytokines involved in autoimmune and inflammatory diseases. Selective TYK2 inhibitors, such
as deucravacitinib, allosterically bind to the regulatory pseudokinase (JH2) domain of TYK2,
locking the enzyme in an inactive state.[3][5] This mechanism is distinct from ATP-competitive
inhibitors that target the active kinase (JH1) domain, which is more conserved across the JAK
family, potentially leading to less selectivity.
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Figure 1: Simplified TYK2 signaling pathway and mechanism of selective inhibition.

Experimental Protocols: A General Overview

The safety and efficacy data for selective TYK2 inhibitors are primarily derived from
randomized, double-blind, placebo-controlled clinical trials. The general methodology for these

trials is as follows:

Phase | Studies: These are typically conducted in healthy volunteers to assess the safety,
tolerability, and pharmacokinetics of the inhibitor across a range of single and multiple
ascending doses.[10][11] Key assessments include monitoring for adverse events, vital signs,
and clinical laboratory parameters.

Phase Il Studies: These trials are designed to evaluate the efficacy and further assess the
safety of the inhibitor in patients with the target disease (e.g., psoriasis, psoriatic arthritis).[3][8]
They are often dose-ranging studies to identify the optimal dose for further development.
Safety monitoring is a crucial component, with regular collection of adverse event data and
laboratory assessments.
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Phase IIl Studies: These are large-scale, pivotal trials that provide the primary evidence for the
efficacy and safety of a new drug for regulatory approval.[5] They often include an active
comparator arm to compare the new drug with an existing standard of care. Long-term
extension studies are frequently conducted to gather data on the long-term safety and
durability of the treatment effect.[6]

Safety Monitoring in Clinical Trials: Across all phases, a comprehensive safety monitoring plan
Is implemented. This includes:

o Adverse Event (AE) Reporting: Systematic collection of all AEs, regardless of their perceived
relationship to the study drug.

e Serious Adverse Event (SAE) Reporting: Expedited reporting of any AE that is life-
threatening, results in hospitalization, or causes significant disability.

e Laboratory Monitoring: Regular blood and urine tests to monitor for changes in hematology,
clinical chemistry, and other relevant biomarkers.

« Vital Signs and Physical Examinations: Regular monitoring of vital signs and physical
examinations to detect any clinically significant changes.

e Electrocardiograms (ECGs): To monitor for any potential cardiac effects.

Conclusion

Selective TYK2 inhibitors represent a promising class of oral therapies for immune-mediated
diseases, with a safety profile that appears to be differentiated from that of broader JAK
inhibitors. Deucravacitinib, as the first approved agent in this class, has a well-characterized
safety profile dominated by mild to moderate adverse events such as upper respiratory tract
infections. Emerging data on other selective TYK2 inhibitors like envudeucitinib and ropsacitinib
suggest a similar safety profile, though long-term data are still being gathered. Brepocitinib,
with its dual TYK2/JAK1 inhibition, may have a slightly different safety profile that warrants
continued observation.

For researchers and drug development professionals, the continued investigation into the long-
term safety and comparative effectiveness of these agents will be crucial in defining their
ultimate place in the therapeutic armamentarium for immune-mediated diseases. The unique
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allosteric inhibition mechanism of some of these molecules may hold the key to a favorable
balance of efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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